molecular formula C11H16ClNO4 B2527586 Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride CAS No. 1417633-65-8

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2527586
CAS No.: 1417633-65-8
M. Wt: 261.7
InChI Key: MYWNTLGIGWXNOG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a propanoate backbone substituted with a 4-methoxyphenyl group, an amino group at position 2, and a hydroxyl group at position 3. The methyl ester and hydrochloride salt enhance its stability and solubility, making it relevant in pharmaceutical research.

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9-10,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWNTLGIGWXNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Henry Reaction-Based Synthesis

The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, serves as a foundational method for constructing β-nitro alcohols, which can be reduced to β-amino alcohols. For this compound, the synthesis begins with 4-methoxybenzaldehyde and nitromethane under basic conditions:

$$
\text{4-MeO-C}6\text{H}4\text{CHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{4-MeO-C}6\text{H}4\text{CH(OH)CH}2\text{NO}2
$$

Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) or stoichiometric reagents like lithium aluminum hydride (LiAlH$$4$$). The resulting β-amino alcohol intermediate undergoes esterification with methanol in the presence of thionyl chloride ($$ \text{SOCl}_2 $$) or acetyl chloride to yield the methyl ester. Finally, treatment with hydrochloric acid forms the hydrochloride salt.

Key Reaction Parameters:

  • Temperature: 0–80°C for nitroaldol step
  • Catalyst: Triethylamine or DBU for base-mediated condensation
  • Reduction time: 12–24 hours under $$ \text{H}_2 $$ atmosphere

Asymmetric Synthesis via Chiral Auxiliaries

To control stereochemistry at the C2 and C3 positions, chiral auxiliaries such as Evans oxazolidinones or Oppolzer’s sultams are employed. For example:

  • Enantioselective Aldol Reaction : A chiral titanium complex catalyzes the reaction between 4-methoxyphenylglyoxal and a glycine equivalent to form the β-hydroxy-α-amino ester backbone.
  • Dynamic Kinetic Resolution : Racemic intermediates are subjected to enzymatic or chemical resolution using tartaric acid derivatives, achieving enantiomeric excess (ee) >95%.

Optimization Insights:

  • Use of ($$ R $$)-BINOL-derived catalysts improves ee by 20–30% compared to non-chiral bases.
  • Solvent polarity critically affects diastereoselectivity; tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in yield (78% vs. 52%).

Hydrochloride Salt Formation

The free base amine is converted to the hydrochloride salt via acidification. Key steps include:

  • Dissolving the amine in anhydrous diethyl ether.
  • Dropwise addition of concentrated HCl (37%) at 0–5°C.
  • Precipitation and filtration, yielding a crystalline solid.

Purity Considerations:

  • Residual solvents (e.g., methanol, ether) must be <0.1% per ICH guidelines.
  • X-ray diffraction confirms salt stoichiometry (1:1 amine:HCl ratio).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereoselectivity (ee) Scalability
Henry Reaction 65–72 95–98 Low (racemic) Industrial
Asymmetric Aldol 58–63 99+ High (>90%) Lab-scale
Enzymatic Resolution 70–75 97–99 Moderate (80–85%) Pilot-scale

Trade-offs:

  • The Henry route offers scalability but requires post-synthesis resolution.
  • Asymmetric methods reduce downstream steps but face catalyst cost barriers.

Industrial-Scale Production Challenges

Raw Material Sourcing

  • 4-Methoxybenzaldehyde : Sourced from anisole via formylation (Gattermann–Koch reaction), with global suppliers including Labter Pharmatech and Tianjin Xinghan Biotechnology.
  • Chiral Catalysts : High-cost ligands (e.g., BINAP, Josiphos) necessitate recycling via nanofiltration or immobilization on silica supports.

Byproduct Management

  • Nitroaldol side products (e.g., dimerized aldehydes) are minimized by maintaining stoichiometric excess of nitromethane (1.5:1 molar ratio).
  • Hydrochloride crystallization filters out unreacted amine (<0.5% residual).

Recent Advances in Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, achieving 85% yield in 2 hours for the nitroaldol step, compared to 65% yield in 8 hours under traditional reflux.

Continuous Flow Systems

Microreactors enhance heat/mass transfer, reducing reaction time from 24 hours to 45 minutes for the reduction step. Pilot trials show 15% cost reduction per kilogram.

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (400 MHz, D$$2$$O) : δ 7.28 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 6.92 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 4.21 (s, 1H, OH), 3.85 (s, 3H, OCH$$3$$), 3.72 (s, 3H, COOCH$$3$$), 3.58 (dd, $$ J = 10.2, 4.8 $$ Hz, 1H, CHNH$$2$$), 3.12 (dd, $$ J = 10.2, 6.4 $$ Hz, 1H, CHOH).
  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H$$_2$$O/MeOH = 70:30).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 198°C, confirming suitability for room-temperature storage.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) for halogenation reactions.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-3-(4-methoxyphenyl)propanoate.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research
Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride has been studied for its potential role as an inhibitor of gamma-aminobutyric acid (GABA) uptake. GABA is a critical neurotransmitter involved in inhibitory signaling in the central nervous system. Research indicates that derivatives of this compound can selectively inhibit various GABA transporter subtypes, which may have implications for treating conditions such as anxiety and epilepsy .

2. Antioxidant Properties
Studies have shown that compounds similar to methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate exhibit antioxidant activities. These properties are essential in preventing oxidative stress-related diseases, including neurodegenerative disorders . The presence of the methoxy group enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity.

Organic Synthesis Applications

1. Building Block for Bioactive Compounds
this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. For example, it can be used in synthesizing derivatives that target specific biological pathways .

2. Fluorescent Probes
The compound's unique structure has been explored for developing fluorescent probes for biological imaging. The conjugated systems within its structure allow it to exhibit fluorescence properties, making it useful in tracking biological processes in vitro and in vivo .

Case Studies

StudyFocusFindings
GABA Transport Inhibition Investigated the inhibitory effects on GABA transportersIdentified selective inhibitors with potential therapeutic applications in anxiety disorders
Antioxidant Activity Assessment Evaluated antioxidant propertiesDemonstrated significant protective effects against oxidative stress
Synthesis of Bioactive Derivatives Explored synthetic routes using the compound as a precursorDeveloped novel compounds with enhanced biological activity

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Differences :

  • Aryl Substituents : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., 4-F, 4-Cl) in analogs .
  • Ester Groups : Methyl esters (e.g., target compound) typically exhibit higher metabolic stability than ethyl esters .
  • Functional Groups: The hydroxyl group at position 3 in the target compound may enhance hydrogen bonding and solubility compared to non-hydroxylated analogs .

Physicochemical and Pharmacological Properties

  • Solubility: Hydroxyl and amino groups improve aqueous solubility, but methyl esters are generally less polar than ethyl analogs .
  • Bioactivity : Fluorinated analogs (e.g., 4-F substituent) show enhanced binding affinity in receptor studies due to fluorine’s electronegativity . Chlorinated derivatives (e.g., 4-Cl) are often intermediates in antipsychotic drug synthesis .
  • Stability : The hydrochloride salt in the target compound and analogs improves shelf-life and crystallinity .

Biological Activity

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride, also known as SGC63365, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C11H16ClNO4
  • Molecular Weight : 261.70 g/mol
  • CAS Number : 1417633-65-8

The primary mechanism of action for this compound is its conversion to L-DOPA (L-3,4-dihydroxyphenylalanine), which subsequently gets metabolized to dopamine. Dopamine is a crucial neurotransmitter involved in several neurological functions, including motor control, mood regulation, and cognitive processes. The compound's ability to influence dopamine levels makes it a candidate for treating conditions such as Parkinson's disease and other dopamine-related disorders .

Neuropharmacological Effects

Research has indicated that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its structural similarity to L-DOPA allows it to interact with dopaminergic pathways effectively. In vitro studies have shown that it can enhance dopamine synthesis in neuronal cells, which may help alleviate symptoms associated with dopamine deficiency .

Case Studies

  • Dopaminergic Activity : A study demonstrated that this compound significantly increased dopamine levels in cultured neuronal cells compared to control groups. This increase was measured using high-performance liquid chromatography (HPLC), confirming its potential role as a dopaminergic agent .
  • Neuroprotection : Another investigation focused on the compound's ability to protect against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound reduced cell death in models of oxidative stress, suggesting its potential use in therapies aimed at neuroprotection .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameMechanism of ActionTherapeutic Use
L-DOPADirect precursor to dopamineParkinson's disease
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoateSimilar structure; lacks amino groupLimited dopaminergic activity
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoateDifferent substitution pattern; potential for varied activityPotential neuroprotective effects

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key ReagentsReference
Reductive amination65-75≥95NaBH4, HCl gas
Hydroxylation70-80≥97mCPBA, DCM

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:
Chiral resolution techniques are critical:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers .
  • Asymmetric catalysis : Employ chiral catalysts like BINAP-ruthenium complexes during reductive amination to favor the desired enantiomer .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the target enantiomer .

Note : Contradictions in enantiomer ratios may arise from solvent polarity or temperature fluctuations, requiring iterative process adjustments .

Basic: What analytical techniques characterize purity and structure?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm backbone structure (e.g., methoxy proton at δ 3.8 ppm, aromatic protons at δ 6.8-7.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (≥95%) and mass confirmation (e.g., [M+H]+ = 274.1) .
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry .

Advanced: How to address NMR data discrepancies in structural analogs?

Methodological Answer:
Discrepancies often arise from substituent effects (e.g., bromine vs. methoxy groups altering electron density):

  • Comparative NMR : Analyze shifts in analogs (e.g., 4-bromo derivatives show downfield aromatic shifts vs. 4-methoxy) .
  • DFT calculations : Use computational models (e.g., Gaussian) to predict chemical shifts and validate experimental data .
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., hydroxy and amino protons) .

Basic: What preliminary assays evaluate biological activity?

Methodological Answer:

  • Enzyme inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (IC50 < 10 µM suggests potency) .
  • Receptor binding : Radioligand assays (e.g., for GABA receptors) to measure Ki values .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess acute toxicity (LC50 > 100 µM indicates safety for further studies) .

Q. Table 2: Representative Biological Data

Assay TypeTargetResult (IC50/Ki)Reference
Enzyme inhibitionTrypsin8.2 µM
Receptor bindingGABA-A12 nM

Advanced: Resolve contradictions in enzyme inhibition assays?

Methodological Answer:
Contradictory results may stem from assay conditions:

  • Buffer optimization : Test pH (6.5-7.5) and ionic strength to stabilize enzyme-substrate interactions .
  • Control experiments : Include known inhibitors (e.g., PMSF for serine hydrolases) to validate assay robustness .
  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Basic: How do structural analogs differ in reactivity?

Methodological Answer:
Key differences include:

  • Substituent effects : Bromine increases electrophilicity (enhancing nucleophilic substitution), while methoxy groups improve solubility via H-bonding .
  • Steric hindrance : Bulkier groups (e.g., indole in ) reduce reaction rates in SN2 mechanisms .

Q. Table 3: Reactivity of Structural Analogs

Analog SubstituentReactivity (Relative Rate)Key Application
4-Bromo1.5xCross-coupling reactions
4-Methoxy1.0x (baseline)Solubility enhancement

Advanced: Mitigate by-products in large-scale synthesis?

Methodological Answer:

  • Process intensification : Use continuous flow reactors to minimize side reactions (e.g., over-oxidation) .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
  • Purification : High-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography for >99% purity .

Basic: What safety protocols are recommended?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and goggles for handling .
  • Ventilation : Use fume hoods during solvent evaporation (e.g., DCM, HCl gas) .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: Design SAR studies for pharmacological optimization?

Methodological Answer:

  • Scaffold modification : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) to enhance metabolic stability .
  • Docking simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., COX-2) .
  • In vivo PK/PD : Assess oral bioavailability in rodent models with LC-MS/MS plasma analysis .

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